molecular formula C8H8ClIO B8214070 1-Chloro-2-iodo-4-ethoxybenzene

1-Chloro-2-iodo-4-ethoxybenzene

Cat. No.: B8214070
M. Wt: 282.50 g/mol
InChI Key: YIQXOQWJJVKBGH-UHFFFAOYSA-N
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Description

1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene (CAS: 1103738-29-9) is a halogenated aromatic compound with the molecular formula C₁₆H₁₆ClIO . It features a benzene ring substituted with chlorine (position 1), a 4-ethoxybenzyl group (position 2), and iodine (position 4). This compound is a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its structure combines electron-donating (ethoxy) and electron-withdrawing (Cl, I) substituents, enabling diverse reactivity in coupling reactions and functionalization .

Properties

IUPAC Name

1-chloro-4-ethoxy-2-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClIO/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQXOQWJJVKBGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-iodo-4-ethoxybenzene can be synthesized through a series of electrophilic aromatic substitution reactionsThe reaction conditions typically involve the use of solvents like tetrahydrofuran (THF) and reagents such as magnesium, iodine, and copper(I) iodide .

Industrial Production Methods: In an industrial setting, the production of this compound involves similar steps but on a larger scale. The process includes the careful control of reaction temperatures and the use of efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-iodo-4-ethoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield ethoxy-substituted benzene derivatives, while oxidation can produce quinones .

Scientific Research Applications

1-Chloro-2-iodo-4-ethoxybenzene has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its utility, the compound is compared with structurally or functionally related halogenated aromatics. Key differences in substituents, reactivity, and applications are outlined below.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Key Reactivity/Applications References
1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene C₁₆H₁₆ClIO Cl (1), I (4), 4-ethoxybenzyl (2) Suzuki coupling, drug intermediates
4-Chloro-1-ethoxy-2-nitrobenzene C₈H₇ClNO₃ Cl (4), ethoxy (1), nitro (2) Intermediate for dyes, explosives
1-Bromo-2-nitrobenzene C₆H₄BrNO₂ Br (1), nitro (2) Precursor for agrochemicals
1-Chloro-2-iodobenzene C₆H₄ClI Cl (1), I (2) Cross-coupling reactions N/A

Key Observations

Substituent Effects :

  • The 4-ethoxybenzyl group in the target compound enhances steric bulk and lipophilicity, making it suitable for drug design . In contrast, nitro groups (e.g., 4-chloro-1-ethoxy-2-nitrobenzene) deactivate the aromatic ring, directing electrophilic substitutions to meta positions .
  • Iodine at position 4 facilitates oxidative coupling (e.g., Suzuki-Miyaura) due to its role as a leaving group, whereas bromine (as in 1-bromo-2-nitrobenzene) offers milder reactivity .

Synthetic Utility :

  • The target compound’s iodine and benzyl groups enable dual functionalization pathways, contrasting with simpler halogenated derivatives like 1-chloro-2-iodobenzene, which lack modularity for complex synthesis .
  • Nitro-substituted analogs (e.g., 4-chloro-1-ethoxy-2-nitrobenzene) are primarily used in explosive or dye industries, reflecting their electron-deficient aromatic systems .

Thermal and Solubility Properties: Limited data exists for direct comparisons, but the ethoxybenzyl group likely increases solubility in organic solvents compared to non-ether analogs.

Notes on Discrepancies

The compound name in the question, 1-Chloro-2-iodo-4-ethoxybenzene, differs slightly from the evidence (which references a benzyl-substituted derivative). This analysis assumes the intended compound is 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene , as per the provided literature .

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